

An In-depth Technical Guide to 3-Acetylbenzaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Acetylbenzaldehyde

Cat. No.: B1583000

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetylbenzaldehyde, a key aromatic bifunctional molecule, serves as a versatile intermediate in organic synthesis, particularly in the fields of pharmaceuticals and materials science. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and an exploration of its current and potential applications in drug discovery and development. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using logical diagrams.

Physicochemical Properties

3-Acetylbenzaldehyde, also known as m-formylacetophenone, is a solid at room temperature. Its core structure consists of a benzene ring substituted with an acetyl group and a formyl (aldehyde) group at the meta position. This unique arrangement of electron-withdrawing groups dictates its reactivity and chemical behavior.

Table 1: Physical and Chemical Properties of **3-Acetylbenzaldehyde**

Property	Value	Source
Molecular Formula	C ₉ H ₈ O ₂	[1]
Molecular Weight	148.16 g/mol	[1]
Appearance	Solid	
Melting Point	51-55 °C	
CAS Number	41908-11-6	[1]
IUPAC Name	3-acetylbenzaldehyde	[1]
Synonyms	3-Formylacetophenone, m-Acetylbenzaldehyde	[1] [2]

Spectroscopic Data

The structural features of **3-Acetylbenzaldehyde** can be elucidated through various spectroscopic techniques. The presence of both an aldehyde and a ketone carbonyl group, as well as the substituted aromatic ring, gives rise to characteristic signals in its NMR and IR spectra.

Table 2: Spectroscopic Data of **3-Acetylbenzaldehyde**

Technique	Data
¹ H NMR	Spectrum available through various databases. Key signals include a singlet for the aldehydic proton, a singlet for the methyl protons of the acetyl group, and multiplets for the aromatic protons.
¹³ C NMR	Distinct signals are expected for the two carbonyl carbons (aldehyde and ketone), the methyl carbon, and the aromatic carbons.
Infrared (IR)	Characteristic strong absorption bands for the C=O stretching vibrations of the aldehyde and ketone groups are expected.
Mass Spectrometry	The molecular ion peak [M] ⁺ would be observed at m/z = 148.16.

Note: Specific peak assignments and spectra can be found in chemical databases such as PubChem.[\[1\]](#)

Synthesis of 3-Acetylbenzaldehyde

Several synthetic routes are available for the preparation of **3-Acetylbenzaldehyde**. The choice of method often depends on the availability of starting materials, desired scale, and reaction conditions. Two common approaches are the oxidation of the corresponding alcohol and the palladium-catalyzed cross-coupling of an aryl halide.

Experimental Protocol: Oxidation of 1-(3-formylphenyl)ethanol

This method involves the oxidation of the secondary alcohol, 1-(3-formylphenyl)ethanol, to the corresponding ketone, which is **3-Acetylbenzaldehyde**.

Materials:

- 1-(3-formylphenyl)ethanol

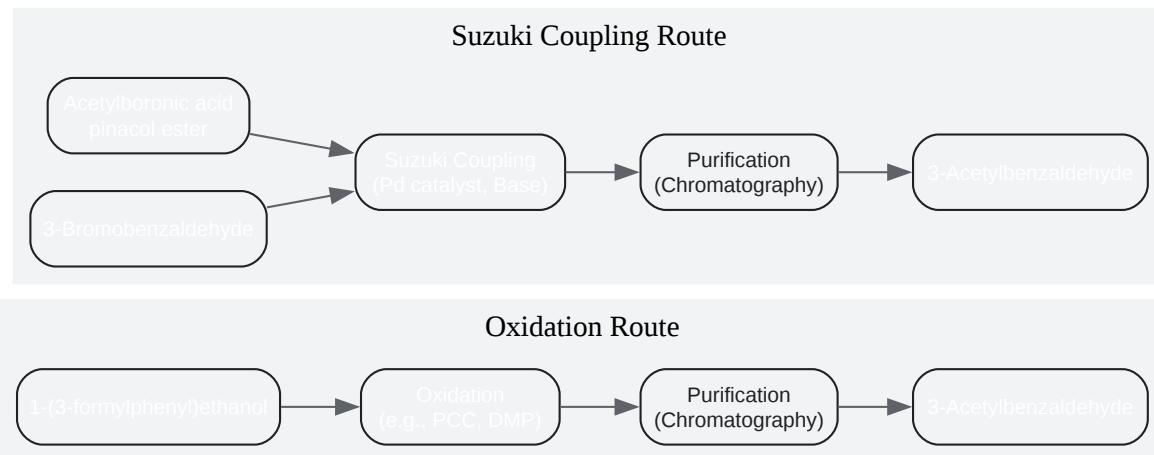
- Oxidizing agent (e.g., Pyridinium chlorochromate (PCC), Dess-Martin periodinane)
- Anhydrous dichloromethane (DCM)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

- Dissolve 1-(3-formylphenyl)ethanol in anhydrous DCM in a round-bottom flask under an inert atmosphere.
- Add the oxidizing agent portion-wise at room temperature while stirring.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding a suitable reagent (e.g., sodium thiosulfate for Dess-Martin periodinane).
- Filter the reaction mixture through a pad of celite to remove solid byproducts.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system.
- Collect the fractions containing the desired product and remove the solvent to yield pure **3-Acetylbenzaldehyde**.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This powerful carbon-carbon bond-forming reaction can be employed to synthesize **3-Acetylbenzaldehyde** from 3-bromobenzaldehyde and a suitable acetyl equivalent, such as an acetylboronic acid derivative.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)


Materials:

- 3-Bromobenzaldehyde[\[8\]](#)

- Acetylboronic acid pinacol ester
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{PdCl}_2(\text{dppf})$)
- Base (e.g., K_2CO_3 , Cs_2CO_3)
- Solvent system (e.g., Toluene/Water, Dioxane/Water)
- Round-bottom flask
- Reflux condenser

Procedure:

- To a round-bottom flask, add 3-bromobenzaldehyde, the acetylboronic acid pinacol ester, the palladium catalyst, and the base.
- Purge the flask with an inert gas (e.g., Argon or Nitrogen).
- Add the degassed solvent system to the flask.
- Heat the reaction mixture to reflux with vigorous stirring.
- Monitor the reaction progress by TLC or GC-MS.
- Once the reaction is complete, cool the mixture to room temperature.
- Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to obtain **3-Acetylbenzaldehyde**.

[Click to download full resolution via product page](#)

Caption: Synthetic routes to **3-Acetylbenzaldehyde**.

Chemical Reactivity and Stability

The reactivity of **3-Acetylbenzaldehyde** is characterized by the presence of two electrophilic carbonyl centers. The aldehyde group is generally more reactive towards nucleophiles than the ketone group. This differential reactivity can be exploited for selective chemical transformations. The compound is stable under standard laboratory conditions but should be stored away from strong oxidizing and reducing agents.

Applications in Drug Development and Research

Benzaldehyde derivatives are a common scaffold in medicinal chemistry, exhibiting a wide range of biological activities.^{[9][10][11]} **3-Acetylbenzaldehyde** serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications.

Intermediate in the Synthesis of Bioactive Molecules

The dual functionality of **3-Acetylbenzaldehyde** makes it an attractive building block for the construction of heterocyclic compounds and other molecular architectures of medicinal interest.

[12][13][14] For instance, it can be utilized in multi-component reactions to generate diverse molecular libraries for high-throughput screening.

Precursor for Enzyme Inhibitors

Derivatives of **3-Acetylbenzaldehyde** have been investigated as potential inhibitors for various enzymes. For example, benzaldehyde-based compounds have been studied as inhibitors of aldehyde dehydrogenase (ALDH), an enzyme family implicated in cancer cell resistance and other diseases.[11] The acetyl group at the meta-position can be further functionalized to enhance binding affinity and selectivity for specific enzyme targets. Research has also explored benzimidazole-based substituted benzaldehyde derivatives as potential inhibitors for enzymes relevant to Alzheimer's disease.[10]

[Click to download full resolution via product page](#)

Caption: Drug discovery workflow utilizing **3-Acetylbenzaldehyde**.

Safety and Handling

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling **3-Acetylbenzaldehyde**. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-Acetylbenzaldehyde is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its well-defined physical and chemical properties, coupled with established synthetic protocols, make it an accessible building block for researchers. The continued exploration of its reactivity and the biological evaluation of its derivatives are expected to yield novel compounds with important therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Acetylbenzaldehyde | C9H8O2 | CID 643436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. www1.udel.edu [www1.udel.edu]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. 3-Bromobenzaldehyde - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. ijprt.org [ijprt.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Acetylbenzaldehyde: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1583000#physical-and-chemical-properties-of-3-acetylbenzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com